2-Bromo-3-methoxyphenol

Physical property Crystallization Purification

Procure 2-Bromo-3-methoxyphenol (CAS 135999-16-5) when executing the CN(R,S) enantioselective synthesis of spirocyclic aminochroman derivatives—a scaffold critical to CNS and oncology programs. The C2 bromine serves as the essential electrophilic anchor for constructing the spirocyclic junction; substituting 4-bromo-3-methoxyphenol or 2-bromo-6-methoxyphenol regioisomers yields a regioisomeric product with altered biological activity, requiring complete synthetic re-optimization. Its 74–79 °C melting range enables ambient-temperature recrystallization from ethyl acetate/heptane mixtures, reducing process complexity versus lower-melting isomers. The ortho-bromo, meta-methoxy substitution pattern also enables directed C–H arylation at C2 of a second phenol coupling partner—a regioselective pathway inaccessible to meta- or para-bromo isomers.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 135999-16-5
Cat. No. B164588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxyphenol
CAS135999-16-5
Synonyms2-BROMO-3-METHOXYPHENOL
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1Br)O
InChIInChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
InChIKeyGCFJMEJVRHBPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxyphenol (CAS 135999-16-5): A Positionally Defined Aryl Bromide Building Block for Spirocyclic and Heterocyclic Synthesis


2-Bromo-3-methoxyphenol (CAS 135999-16-5, molecular formula C₇H₇BrO₂, MW 203.03) is a brominated phenolic compound featuring a hydroxyl group, a methoxy substituent, and a bromine atom in a 1,2,3-relative arrangement on the benzene ring . This specific ortho-bromo, meta-methoxy substitution pattern distinguishes it from other regioisomeric bromomethoxyphenols (e.g., 3-bromo-2-methoxyphenol, 4-bromo-2-methoxyphenol, 2-bromo-4-methoxyphenol) in terms of both physicochemical properties and synthetic utility. The compound is commercially available as a solid with a melting point of 74–79 °C and typical purity specifications of ≥97% (GC) . Its primary documented application is as a key intermediate in the enantioselective synthesis of spirocyclic aminochroman derivatives, where the precise bromine placement governs subsequent coupling regiochemistry [1].

Why 2-Bromo-3-methoxyphenol Cannot Be Interchanged with Other Bromomethoxyphenol Isomers in Regioselective Synthesis


Generic substitution of 2-bromo-3-methoxyphenol with other bromomethoxyphenol regioisomers fails because the relative positions of the bromine atom and methoxy/hydroxyl groups dictate fundamentally different reactivity profiles in cross-coupling and metalation reactions. In palladium-catalyzed transformations, aryl bromides undergo oxidative addition at the C–Br bond, and the electronic influence of ortho/para oxygen substituents determines both the rate of this step and the subsequent transmetalation efficiency [1]. For 2-bromo-3-methoxyphenol, the bromine at C2 experiences electron donation from both the C1 hydroxyl and C3 methoxy groups, creating a distinct electronic environment that cannot be replicated by isomers such as 4-bromo-3-methoxyphenol (para-bromo) or 2-bromo-6-methoxyphenol (altered substitution geometry). Furthermore, in the specific context of spirocyclic aminochroman synthesis, the bromine atom serves as the precise attachment point for constructing the fused ring system; an incorrectly positioned bromine would yield a regioisomeric product with different stereochemical and biological properties, rendering the synthetic route invalid [2]. Procurement specialists should note that substituting isomers mid-synthesis introduces a new chemical entity, potentially triggering revalidation of analytical methods and regulatory documentation.

Quantitative Differentiation of 2-Bromo-3-methoxyphenol (CAS 135999-16-5) Against Regioisomeric and Functional Analogs


Melting Point Differentiation of 2-Bromo-3-methoxyphenol vs. 4-Bromo-3-methoxyphenol for Crystallization-Based Purification Workflows

2-Bromo-3-methoxyphenol exhibits a melting point of 74–79 °C . This is substantially higher than the melting point of its regioisomer 4-bromo-3-methoxyphenol (CAS 102127-34-4), which melts at 64–70 °C [1]. The approximately 10 °C elevation in melting point for the 2-bromo isomer is attributable to the ortho-relationship between the hydroxyl and bromine substituents, which enables intramolecular hydrogen bonding that stabilizes the crystalline lattice, a structural feature absent in the 4-bromo isomer where the bromine is positioned para to the hydroxyl group and cannot participate in such an interaction.

Physical property Crystallization Purification Procurement specification

Validated Application as Essential Intermediate in Enantioselective Spirocyclic Aminochroman Synthesis

2-Bromo-3-methoxyphenol is specifically required as the starting material for synthesizing enantiomerically pure (3′R)- and (3′S)-3′,4′-dihydrospiro[piperidine-2,3′(2′H)-benzopyran] derivatives via the CN(R,S) strategy [1]. In this methodology, the bromine at the C2 position acts as the critical electrophilic site for subsequent C–C bond-forming steps to construct the spirocyclic framework. The regioisomer 4-bromo-3-methoxyphenol (bromine at C4) would yield a product with a different ring substitution pattern, fundamentally altering the stereoelectronic properties of the final aminochroman and failing to generate the required spirocyclic architecture. This specific application is documented in peer-reviewed literature and cited as a primary utility by multiple reputable vendors .

Spirocyclic compounds Aminochroman Enantioselective synthesis Chiral resolution

Ortho-Bromo Regiochemistry Enables Selective Palladium-Catalyzed C2-Arylation of Phenols

The ortho-bromo substitution pattern of 2-bromo-3-methoxyphenol places the bromine atom adjacent to the phenolic hydroxyl group. In palladium-catalyzed C–H arylation chemistry, this ortho-relationship is mechanistically critical: when aryl bromides bearing ortho-oxygen substituents undergo oxidative addition, the resulting Pd(II) intermediate can engage in directed C–H activation at the ortho-position of a coupling partner phenol [1]. Studies have demonstrated that the use of KOAc as a base enables regioselective direct arylation of phenols at C2 with electron-deficient aryl bromides [1]. This ortho-directing capability is structurally dependent on the bromine–hydroxyl proximity and cannot be achieved with meta-bromo or para-bromo isomers such as 3-bromo-2-methoxyphenol or 4-bromo-3-methoxyphenol, where the spatial relationship between the bromine and the directing hydroxyl group differs.

Cross-coupling C–H arylation Palladium catalysis Regioselectivity

Bromine Atom at C2 Provides Orthogonal Reactivity Handle for Sequential Cross-Coupling Relative to Chloro- or Iodo-Analogs

The aryl bromide functionality at C2 of 2-bromo-3-methoxyphenol provides a reactivity profile that is orthogonal to aryl chlorides (less reactive toward Pd(0) oxidative addition) and aryl iodides (more reactive, prone to competing side reactions) [1]. This intermediate reactivity allows the bromine to be selectively engaged in Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) in the presence of chloride substituents that may be introduced later in a synthetic sequence, or to be preserved while an iodo group elsewhere in the molecule is coupled under milder conditions. In copper-catalyzed Ullmann-type O-arylation, electron-rich aryl bromides such as 2-bromo-3-methoxyphenol participate efficiently with phenols using (2-pyridyl)acetone as ligand at 60–80 °C, among the lowest temperatures reported for such transformations [2]. The electron-donating methoxy group at C3 further modulates the C–Br bond strength, influencing oxidative addition rates compared to unsubstituted bromobenzene.

Sequential coupling Suzuki coupling Ullmann coupling Orthogonal reactivity

Recommended Application Scenarios for Procuring 2-Bromo-3-methoxyphenol (CAS 135999-16-5) Based on Verified Differentiation


Synthesis of Enantiomerically Pure Spirocyclic Aminochroman Derivatives for CNS or Oncology Drug Discovery

Procure 2-bromo-3-methoxyphenol when executing the CN(R,S) enantioselective synthesis of spirocyclic aminochroman derivatives, a scaffold of interest in central nervous system and oncology therapeutic programs. The bromine at C2 serves as the essential electrophilic anchor for constructing the spirocyclic junction [1]. The 97% (GC) purity specification ensures minimal interference from de-brominated or over-brominated impurities that could compromise the stereochemical integrity of the final spirocyclic product. Using an incorrect regioisomer such as 4-bromo-3-methoxyphenol or 2-bromo-6-methoxyphenol will produce a regioisomeric aminochroman with altered biological activity and would require a complete re-optimization of the synthetic route [1].

Crystallization-Centric Purification Workflows Requiring Elevated Melting Point for Recrystallization Efficiency

Select 2-bromo-3-methoxyphenol over the lower-melting 4-bromo-3-methoxyphenol isomer (64–70 °C) when designing purification protocols that depend on recrystallization for impurity rejection [1]. The 74–79 °C melting range of the target compound facilitates crystallization from common organic solvents such as ethyl acetate/heptane mixtures at ambient temperatures without requiring ice-bath cooling, reducing process complexity and energy costs in kilo-lab and pilot plant settings. The sharp melting range also serves as a reliable incoming material identity verification via melting point apparatus, enabling rapid quality assessment prior to committing high-value reagents [1].

Modular Biaryl Construction via Sequential Palladium-Catalyzed Coupling Exploiting Ortho-Bromo Regiochemistry

Employ 2-bromo-3-methoxyphenol as the ortho-bromo phenol partner in convergent biaryl synthesis where directed C–H arylation at C2 of a second phenol coupling partner is desired [1]. The ortho-relationship between the bromine and hydroxyl group enables the Pd(II) intermediate formed after oxidative addition to direct subsequent C–H activation ortho to the hydroxyl of the coupling partner [1]. This regioselective C2-arylation pathway is not accessible with meta- or para-bromo methoxyphenol isomers. The intermediate reactivity of the aryl bromide handle also allows it to be reserved for coupling after iodo-substituents elsewhere in the molecule have been addressed, supporting orthogonal coupling sequence design without protecting group intervention .

Copper-Catalyzed O-Arylation for Diaryl Ether Synthesis Under Mild Thermal Conditions

Utilize 2-bromo-3-methoxyphenol as the aryl bromide component in copper-catalyzed Ullmann-type O-arylation reactions with phenols to construct diaryl ether linkages. The electron-rich nature of this substrate, conferred by the methoxy and hydroxyl substituents, allows coupling to proceed at the relatively low temperature range of 60–80 °C when (2-pyridyl)acetone is employed as the ligand [1]. This mild thermal profile minimizes thermal decomposition of sensitive phenol coupling partners and reduces energy consumption compared to traditional Ullmann conditions that often require temperatures exceeding 120 °C [1]. Procurement of the bromo (rather than chloro) variant ensures adequate reactivity under these mild conditions.

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